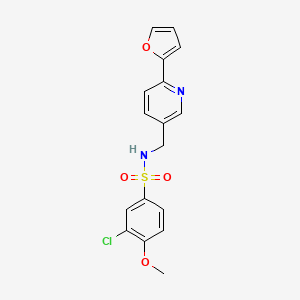![molecular formula C23H25N3O3 B2526347 2-[4-(プロパン-2-イル)フェノキシ]-1-[3-(キノキサリン-2-イルオキシ)ピロリジン-1-イル]エタン-1-オン CAS No. 2097912-94-0](/img/structure/B2526347.png)
2-[4-(プロパン-2-イル)フェノキシ]-1-[3-(キノキサリン-2-イルオキシ)ピロリジン-1-イル]エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one" is a complex organic molecule that likely exhibits significant biological activity due to the presence of a quinoxaline moiety and a pyrrolidine ring. Quinoxaline derivatives have been extensively studied for their potential antitumor properties, as seen in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives which have shown cytotoxic activity against cancer cell lines . The presence of a pyrrolidine ring is also noteworthy, as it is a common feature in many biologically active compounds, including those with antitumor activity .
Synthesis Analysis
The synthesis of related quinoxaline derivatives often involves multi-step pathways starting from simple precursors like 2-nitroaniline . For instance, the synthesis of pyrrolo[1,2-a]quinoxaline can be achieved almost quantitatively by treating 1-(2-isocyanophenyl)pyrrole with a catalytic amount of boron trifluoride . Similarly, the integration of transition metal-catalyzed reactions has been employed to synthesize polysubstituted pyrrolines and pyrrolidines, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of nitrogen atoms within the quinoxaline ring, which can participate in hydrogen bonding and other intermolecular interactions. For example, the crystal structure of a related compound, 2-(7,8-diphenyl-1H-imidazo[4,5-f]quinoxalin-2-yl)phenol, reveals an intramolecular O—H∙∙∙N hydrogen bond and π–π interactions, which are critical for the stability of the molecule . These structural features are likely to be relevant to the compound of interest as well.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including Lewis acid-catalyzed reactions to form hydroxyalkyl derivatives . The presence of a phenoxymethyl group in the compound suggests that it could also participate in reactions such as Pd-catalyzed allylic substitution, which is a common transformation in the synthesis of phenolic derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one" are not detailed in the provided papers, we can infer that the compound may exhibit properties similar to those of related quinoxaline and pyrrolidine derivatives. These properties include moderate to good solubility in organic solvents, potential for crystallization, and the ability to form stable solid-state structures through hydrogen bonding and π–π interactions . The biological activity of the compound may also be inferred from the potent cytotoxic activity against cancer cell lines demonstrated by similar compounds .
科学的研究の応用
抗がん作用
キノキサリン誘導体は、その潜在的な抗腫瘍活性により、がん研究の分野で注目を集めています。研究者らは、この化合物ががん細胞株に及ぼす細胞毒性効果、特に細胞増殖阻害作用やアポトーシス誘導作用について調査してきました。 その作用機序や特異的な標的に関するさらなる調査が進行中です .
抗酸化活性
キノキサリン骨格は、酸化ストレス関連疾患に対抗するために重要な抗酸化特性を示します。研究によると、当社の化合物に密接に関連する特定のキノキサリン誘導体は、強力な抗酸化活性を有することが示されています。 これらの分子はフリーラジカルを捕捉し、細胞を酸化損傷から保護します .
抗菌効果
キノキサリンは、細菌、真菌、寄生虫に対する抗菌活性を示してきました。当社の化合物は同様の効果を示す可能性があり、新規抗菌剤の候補となります。 研究者らは、特定の病原体に対する有効性と、潜在的な作用機序を調査しています .
抗炎症活性
炎症は、自己免疫疾患を含むさまざまな疾患の中心的な役割を果たしています。キノキサリン系化合物は、その抗炎症効果について研究されてきました。 当社の化合物は、炎症経路を調節し、関節リウマチや炎症性腸疾患などの疾患に治療上の利点をもたらす可能性があります .
神経保護作用
中枢神経系は、酸化ストレスや神経変性疾患の影響を受けやすいです。キノキサリン誘導体は、その神経保護効果について評価されてきました。 当社の化合物は、酸化損傷を軽減し、神経細胞の生存を促進したり、神経伝達物質システムを調節することによって、神経保護効果を提供する可能性があります .
抗糖尿病の可能性
糖尿病の有病率が高まっていることを考えると、研究者らは、新規の抗糖尿病剤を探求しています。キノキサリン系化合物は、インスリン感受性、グルコース代謝、脂質プロファイルの改善に有望な結果を示しています。 当社の化合物は、糖尿病管理のための新しい治療法の開発に貢献する可能性があります .
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(2)17-7-9-18(10-8-17)28-15-23(27)26-12-11-19(14-26)29-22-13-24-20-5-3-4-6-21(20)25-22/h3-10,13,16,19H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGXEOOBDZCLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

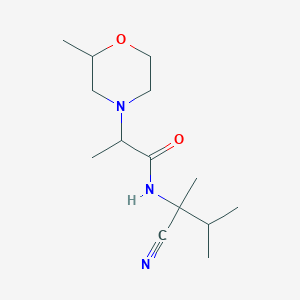
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)
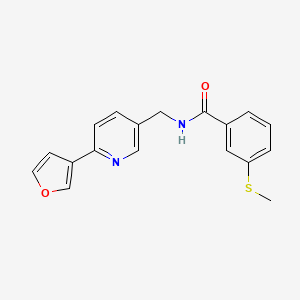

![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)

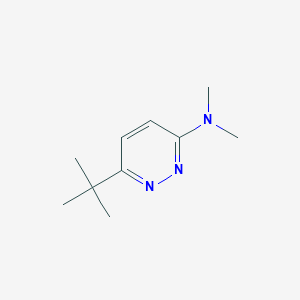
![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)
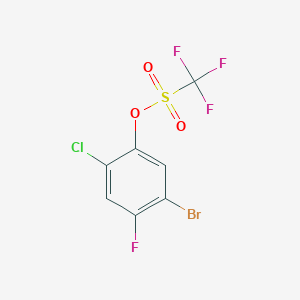
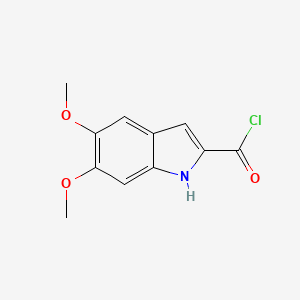
![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)
